Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
Description
Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzo[d]thiazole core substituted with chlorine and methyl groups at positions 7 and 4, respectively. The carbamoyl group links the benzothiazole moiety to a 3-(dimethylamino)propyl chain, while the methyl benzoate ester and hydrochloride salt enhance solubility and stability.
Properties
IUPAC Name |
methyl 2-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c1-14-10-11-17(23)19-18(14)24-22(30-19)26(13-7-12-25(2)3)20(27)15-8-5-6-9-16(15)21(28)29-4;/h5-6,8-11H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCYNDPTMHVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times . Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Structure and Composition
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C21H22ClN3O3S
- Molecular Weight : 464.0 g/mol
- IUPAC Name : Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
The structural complexity of this compound contributes to its diverse applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Research has shown that thiazole derivatives can effectively combat various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar thiazole moieties have been reported to inhibit cell proliferation in cancer cell lines. For instance, studies have highlighted the effectiveness of thiazole derivatives in inducing apoptosis in cancer cells, showcasing their potential as chemotherapeutic agents .
Neurological Applications
Thiazole-containing compounds have also been investigated for their neuroprotective effects. Research indicates that certain thiazole derivatives can modulate neurotransmitter systems and exhibit anticonvulsant properties, making them candidates for treating neurological disorders .
Agrochemical Use
The compound's benzothiazole structure provides a foundation for its application in agrochemicals. Benzothiazole derivatives have shown promise as fungicides and herbicides, contributing to agricultural productivity by controlling plant pathogens .
Material Science
In material science, compounds similar to this compound are being explored for their photophysical properties. They can be utilized in the development of sensors and organic light-emitting diodes (OLEDs), owing to their ability to absorb and emit light efficiently .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, with some outperforming conventional antibiotics .
Clinical Trials for Anticancer Activity
Clinical trials are underway to assess the anticancer potential of thiazole derivatives. Preliminary results suggest that these compounds can inhibit tumor growth in vitro and in vivo models, highlighting their therapeutic potential against various cancers .
Mechanism of Action
The mechanism of action of Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities . For example, it may inhibit the cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The compound shares structural motifs with sulfonylurea herbicides listed in , such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These triazine-based derivatives feature sulfonylurea bridges and methyl benzoate groups but differ in their heterocyclic cores and substituents.
Key Differences:
- Heterocyclic Core : The main compound contains a benzothiazole ring, whereas sulfonylurea herbicides (e.g., triflusulfuron) incorporate a 1,3,5-triazine ring .
- Functional Groups : Sulfonylurea herbicides include sulfonylurea (–SO₂–NH–CO–NH–) linkages, absent in the main compound, which instead has a carbamoyl (–NH–CO–) group.
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Mechanistic and Application Insights
- Sulfonylurea Herbicides: Triazine-based compounds (e.g., triflusulfuron) inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants . The absence of a sulfonylurea group in the main compound suggests a divergent mechanism.
- LS-03205: This thiadiazole-containing benzoate () lacks safety or efficacy data but requires stringent handling protocols (e.g., fume hoods, protective gear) . The main compound’s benzothiazole moiety is associated with antimicrobial or antitumor activity in other contexts, hinting at possible non-agrochemical applications.
Biological Activity
Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride, a complex organic compound, belongs to the class of benzothiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : methyl 2-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
- CAS Number : 1351618-63-7
- Molecular Formula : C22H24ClN3O3S
- Molecular Weight : 429.96 g/mol
1. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects against various pathogens. In vitro studies have shown inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
2. Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against strains of Candida and Aspergillus species. The mechanism involves disruption of fungal cell membranes, leading to cell death. Comparative studies with standard antifungal agents indicate that this compound can be as effective or more effective than existing treatments .
3. Antiviral Effects
Preliminary studies suggest that the compound may possess antiviral activity. It appears to inhibit viral replication in cell cultures infected with certain viruses, although further research is needed to elucidate the specific mechanisms involved .
4. Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer activity. Studies have indicated that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activities of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics . |
| Antifungal Evaluation | Showed effective antifungal activity against Candida albicans with an IC50 value lower than fluconazole . |
| Anticancer Mechanism | Induced apoptosis in human breast cancer cells (MCF-7), with evidence of increased caspase activity . |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing benzo[d]thiazole-based compounds like this target molecule, and how can reaction conditions be optimized?
Answer :
- Core strategy : Use coupling reactions involving substituted benzothiazole intermediates. For example, describes a triazole derivative synthesis via refluxing substituted benzaldehyde with ethanol and glacial acetic acid, followed by solvent evaporation and filtration .
- Optimization : Adjust solvent polarity (e.g., absolute ethanol for solubility) and catalyst type (e.g., ZnCl₂ in DMF for cyclization, as in ). Reaction time (4–8 hours) and temperature (reflux) are critical for yield improvement .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., DMF/ice-water systems in ) .
Q. Q2. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer :
- Primary methods :
- 1H/13C NMR : Resolve aromatic protons (benzo[d]thiazole, methyl ester) and tertiary amine signals (3-(dimethylamino)propyl group). confirms structures via NMR for similar thiazole derivatives .
- X-ray crystallography : For absolute configuration determination, as demonstrated for 2-(6-bromobenzo[d]thiazol-2-yl) derivatives in , which achieved a high data-to-parameter ratio (17.7) and low R factor (0.025) .
- Supplementary techniques : Mass spectrometry (MS) for molecular weight verification and HPLC for purity assessment (>97% as in ) .
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
Answer :
- Hazard mitigation : Classified under EU-GHS/CLP for acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods, NIOSH-approved safety glasses, and nitrile gloves () .
- Storage : Tightly sealed containers in cool, ventilated areas away from heat (). Avoid incompatibles (e.g., strong oxidizers) .
- Emergency measures : Immediate decontamination of exposed skin/clothing and access to eyewash stations () .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer :
- Core approach : Synthesize analogs with modifications to the benzo[d]thiazole core (e.g., substituents at 4-methyl or 7-chloro positions) and the 3-(dimethylamino)propyl chain. demonstrates SAR for CYP3A4 inhibitors using substituted thiazoles and benzoyl groups .
- Biological assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., CYP3A4 luciferase-based assays). Use IC₅₀ values to rank potency .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity trends.
Q. Q5. How can conflicting data on biological activity be resolved, particularly when comparing in vitro and in vivo results?
Answer :
- Troubleshooting steps :
- Bioavailability assessment : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor solubility may explain in vivo discrepancies () .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. For example, highlights thiazole derivatives prone to hepatic oxidation .
- Dosage adjustment : Optimize in vivo dosing based on PK/PD modeling to align with in vitro IC₅₀ values.
Q. Q6. What strategies are effective in overcoming crystallization challenges during purification?
Answer :
- Crystallization optimization :
- Solvent selection : Use DMF/water or ethanol/ice systems (). Polar aprotic solvents enhance solubility of aromatic cores .
- Seeding : Introduce microcrystals of the target compound to induce nucleation.
- Temperature gradient : Slow cooling from reflux to room temperature to improve crystal lattice formation () .
- Alternative methods : If crystallization fails, employ preparative HPLC with a C18 column and isocratic elution (MeCN/H₂O + 0.1% TFA) .
Q. Q7. How can computational modeling aid in predicting the compound’s interaction with biological targets?
Answer :
- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., CYP3A4 in ). Focus on key residues (e.g., heme-binding region for CYP enzymes) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) to rank analogs .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (e.g., Ames test alerts) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
